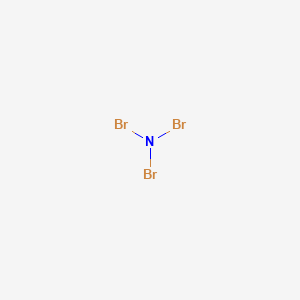
alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol is an organic compound with the molecular formula C12H16O It is characterized by the presence of a cyclopropyl group attached to a benzyl alcohol moiety, with two methyl groups positioned at the 2 and 4 locations on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol typically involves the cyclopropanation of a suitable precursor, followed by reduction to yield the desired alcohol. One common method involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst, followed by hydrolysis to obtain the alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride.
Major Products:
Oxidation: Alpha-Cyclopropyl-2,4-dimethylbenzaldehyde or alpha-Cyclopropyl-2,4-dimethylbenzoic acid.
Reduction: Alpha-Cyclopropyl-2,4-dimethylbenzene.
Substitution: Alpha-Cyclopropyl-2,4-dimethylbenzyl chloride.
Applications De Recherche Scientifique
Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for certain biological targets. The pathways involved in its mechanism of action can include modulation of enzyme activity or receptor signaling.
Comparaison Avec Des Composés Similaires
- Alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol
- Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
- Alpha-Cyclopropyl-2,4-dimethylphenylmethanol
Comparison: Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol is unique due to the specific positioning of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.
Propriétés
Numéro CAS |
83833-29-8 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
cyclopropyl-(2,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C12H16O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12-13H,4-5H2,1-2H3 |
Clé InChI |
OWFYESAAHVXGKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C2CC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


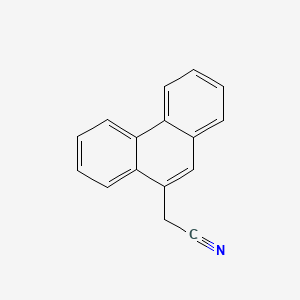

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
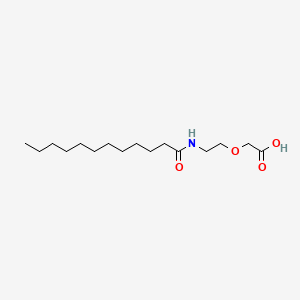
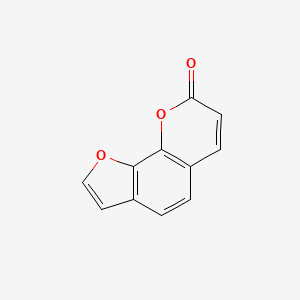
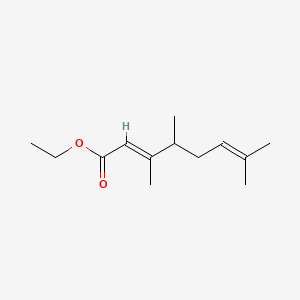

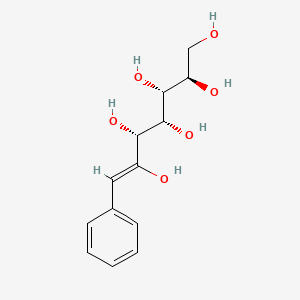


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)

